molecular formula C13H22ClNO B1485207 4-(Benzyloxy)-2,2-dimethylbutan-1-amine hydrochloride CAS No. 2098068-41-6

4-(Benzyloxy)-2,2-dimethylbutan-1-amine hydrochloride

Cat. No.: B1485207
CAS No.: 2098068-41-6
M. Wt: 243.77 g/mol
InChI Key: NASPNDONONREPP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,2-dimethylbutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H22ClNO and its molecular weight is 243.77 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,2-dimethyl-4-phenylmethoxybutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-13(2,11-14)8-9-15-10-12-6-4-3-5-7-12;/h3-7H,8-11,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASPNDONONREPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOCC1=CC=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Benzyloxy)-2,2-dimethylbutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its relevance in therapeutic applications.

The molecular formula of this compound is C13H19ClNC_{13}H_{19}ClN. The structure features a benzyloxy group attached to a dimethylbutanamine backbone, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzyl Ether : The benzyloxy group is introduced via nucleophilic substitution.
  • Amine Formation : The amine functional group is added through reductive amination or similar methods.

Biological Activity

Research on the biological activity of this compound has revealed several promising effects:

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds similar in structure demonstrated efficacy against various cancer cell lines, including leukemia and breast cancer cells . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimycobacterial Activity

In a study focused on tuberculosis treatment, related compounds showed minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid against Mycobacterium tuberculosis . This suggests potential use in developing new antitubercular agents.

The proposed mechanism involves interaction with specific molecular targets:

  • Enzyme Inhibition : The benzyloxy group may facilitate binding to enzymes or receptors, modulating their activity.
  • Covalent Bond Formation : The amine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Anticancer Studies : A compound derived from this structure was tested against multiple cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity .
  • Antitubercular Evaluation : In vitro testing against M. tuberculosis revealed that certain derivatives had MIC values as low as 2.7 µM, demonstrating selectivity and potential for further development .

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerSignificant inhibition of leukemia and breast cancer cells
AntimycobacterialMIC comparable to isoniazid against M. tuberculosis
Enzyme InteractionPotential inhibition via covalent bonding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Benzyloxy)-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 2
4-(Benzyloxy)-2,2-dimethylbutan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.